3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. Compounds with this core structure are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of morpholine and thienylmethylene groups further enhances its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with morpholine and thienylmethylene groups. Common reagents include thiosemicarbazide, α-haloketones, and appropriate aldehydes. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
Scientific Research Applications
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures, known for their diverse biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, often used in pharmaceuticals.
Thienylmethylene compounds: Molecules with thienylmethylene groups, known for their unique chemical properties.
Uniqueness
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with morpholine and thienylmethylene groups. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
881817-29-4 |
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Molecular Formula |
C12H12N2O2S3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5Z)-3-morpholin-4-yl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S3/c15-11-10(8-9-2-1-7-18-9)19-12(17)14(11)13-3-5-16-6-4-13/h1-2,7-8H,3-6H2/b10-8- |
InChI Key |
FJVNTOBZEDSFDT-NTMALXAHSA-N |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CS3)SC2=S |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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